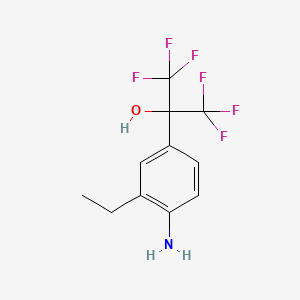
Ethyl 2-chloro-6-hydroxynicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-6-hydroxynicotinate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol It is a derivative of nicotinic acid, featuring a chloro and hydroxyl group on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-6-hydroxynicotinate typically involves the chlorination of ethyl nicotinate followed by hydroxylation. One common method includes the reaction of ethyl nicotinate with thionyl chloride to introduce the chloro group, followed by a hydroxylation step using a suitable hydroxylating agent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-chloro-6-hydroxynicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN)
Major Products:
Oxidation: Formation of 2-chloro-6-oxo-nicotinate.
Reduction: Formation of ethyl 6-hydroxy-nicotinate.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl 2-chloro-6-hydroxynicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of ethyl 2-chloro-6-hydroxynicotinate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- Ethyl 5-chloro-6-hydroxynicotinate
- Ethyl 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate
Comparison: Ethyl 2-chloro-6-hydroxynicotinate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H8ClNO3 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
ethyl 2-chloro-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-4-6(11)10-7(5)9/h3-4H,2H2,1H3,(H,10,11) |
Clé InChI |
YNRSDXYCABYNSV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=O)C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis-](/img/structure/B13116438.png)
![[(2S,3R,5S)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13116444.png)



![tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B13116466.png)

![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)
![[1,2,5]Selenadiazolo[3,4-d]pyrimidine](/img/structure/B13116480.png)


